molecular formula C14H16N2O6 B1361515 Diethyl 2-((2-nitrophenylamino)methylene)malonate CAS No. 7255-58-5

Diethyl 2-((2-nitrophenylamino)methylene)malonate

Cat. No.: B1361515
CAS No.: 7255-58-5
M. Wt: 308.29 g/mol
InChI Key: JTGABQDBMSKAOX-UHFFFAOYSA-N
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Description

Diethyl 2-((2-nitrophenylamino)methylene)malonate is a malonate ester derivative featuring a 2-nitrophenylamino substituent at the methylene position. This compound serves as a key intermediate in synthesizing heterocyclic scaffolds, particularly quinolones and pyridines, due to its reactive α,β-unsaturated ester system . These analogues share a common synthetic pathway involving condensation of substituted anilines with diethyl ethoxymethylenemalonate (DEM), followed by thermal cyclization to generate bioactive heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-((2-nitrophenylamino)methylene)malonate can be synthesized through a multi-step reaction process. One common method involves the condensation of diethyl malonate with 2-nitroaniline in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:

    Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.

    Condensation Reaction: The enolate ion reacts with 2-nitroaniline to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((2-nitrophenylamino)methylene)malonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the malonate ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted malonate esters.

Scientific Research Applications

Diethyl 2-((2-nitrophenylamino)methylene)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of diethyl 2-((2-nitrophenylamino)methylene)malonate involves its ability to undergo nucleophilic addition and substitution reactions. The nitrophenyl group can participate in electron transfer processes, making the compound reactive towards various nucleophiles and electrophiles. The malonate ester moiety allows for the formation of enolate ions, which can further react with electrophiles to form new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structural Analogues

Physical Properties

Melting points (m.p.) and spectral data vary with substituent polarity and crystallinity:

Compound m.p. (°C) Key Spectral Features (¹H NMR) Reference
4-Chloro derivative 63–81 δ 11.00 (N–H), 8.14 (C–H), 4.28 (OCH₂CH₃)
3-Bromo derivative 71–73 Similar to 4-Cl, with aromatic shifts at δ 7.24–6.92
2,4-Difluoro derivative Not reported δ 7.24 (ddt, H-3), 6.92 (m, H-5/H-6)
4-Methoxy derivative Not reported Downfield shifts for OCH₃ (~δ 3.8)

The 2-nitro derivative likely exhibits a higher m.p. (>100°C) due to increased polarity and hydrogen bonding, though experimental data are unavailable.

Reactivity in Cyclization Reactions

These malonates undergo thermal cyclization in high-boiling solvents (e.g., diphenyl ether) to form quinolone-3-carboxylates. Substituents influence reaction kinetics and product regiochemistry:

  • Electron-withdrawing groups (e.g., Cl, Br, NO₂): Accelerate cyclization by stabilizing transition states through resonance withdrawal. For example, the 4-chloro derivative cyclizes at 220°C in 1 h to yield ethyl 6-chloro-4-oxoquinoline-3-carboxylate .
  • Electron-donating groups (e.g., OCH₃) : Require longer reaction times due to reduced electrophilicity at the α-carbon .

The 2-nitro group’s meta-directing nature may favor cyclization at specific positions, altering product profiles compared to para-substituted analogues.

Data Tables for Key Analogues

Table 2: Spectral Comparison (¹H NMR)

Proton Environment 4-Cl (δ ppm) 2,4-F₂ (δ ppm)
N–H 11.00 11.00
α-C–H 8.14 8.14
Aromatic H 7.24–6.92 7.24 (ddt)
OCH₂CH₃ 4.28 4.28

Biological Activity

Diethyl 2-((2-nitrophenylamino)methylene)malonate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H16N2O6 and is characterized by the presence of both ester and amine functional groups. This unique structure allows for various chemical interactions, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interfere with metabolic pathways in fungi and bacteria. The compound may inhibit fungal growth by disrupting enzyme functions through hydrogen bonding interactions facilitated by its ester and amine groups.

Biological Activity Overview

Antifungal Properties:
Research indicates that this compound exhibits antifungal activity against pathogens such as Fusarium oxysporum. This inhibition occurs through the compound's interaction with specific enzymes involved in fungal metabolism, leading to reduced growth and viability .

Antimicrobial Activity:
In addition to antifungal effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Its structural characteristics enable it to form stable complexes with biological targets, enhancing its efficacy as an antimicrobial agent .

Anticancer Potential:
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to disrupt cellular processes in cancer cells makes it a candidate for further pharmacological exploration.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some key differences:

Compound NameStructureUnique Features
Diethyl 2-((4-bromophenylamino)methylene)malonateContains bromineEnhanced bioactivity due to bromine substitution
Diethyl 2-((3-chlorophenylamino)methylene)malonateContains chlorineDifferent reactivity profile
Diethyl 2-((4-nitrophenylamino)methylene)malonateNitro group presentAlters electronic properties, affecting biological interactions

Case Studies and Research Findings

  • Antifungal Activity Study :
    A study conducted on the antifungal effects of this compound revealed a significant reduction in the growth of Fusarium oxysporum at varying concentrations. The compound's mechanism was linked to its ability to inhibit key metabolic enzymes in the fungal cells.
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of this compound against common bacterial pathogens. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
  • Pharmacological Evaluation :
    In vitro studies assessing the anticancer potential showed that this compound could induce apoptosis in cancer cell lines, highlighting its therapeutic promise .

Properties

IUPAC Name

diethyl 2-[(2-nitroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-3-21-13(17)10(14(18)22-4-2)9-15-11-7-5-6-8-12(11)16(19)20/h5-9,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGABQDBMSKAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280185
Record name Diethyl [(2-nitroanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7255-58-5
Record name NSC15777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(2-nitroanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-nitroaniline (41.4 g) and diethyl ethoxymethylenemalonate (66 ml) was heated on a steam bath for 24 hours. The hot reaction mixture was treated with ethanol (300 ml), cooled and filtered to give diethyl (2-nitroanilino)methylenemalonate in 88% yield, mp 104-105° C.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-nitroaniline (20 g, 144.8 mmol) dissolved in 400 ml of dry-ethanol in a 500 ml round bottom flask was added dimethylethoxymethylene malonate (34 g, 159.3 mmol). The solution was heated and refluxed for 6 hrs at 120° C. with stirring. The reaction was monitered by TLC (n-hexane/ethyl acetate=3/1). After completing the reaction and cooling to room temperature, the resulting precipate was collected by filtration, and the residue was washed three times with 100 ml of n-hexane to give 2-[(2-Nitro-phenylamino)-methylene]-malonic acid diethyl ester (31 g, 100.6 mmol, yield 69%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
dimethylethoxymethylene malonate
Quantity
34 g
Type
reactant
Reaction Step Two
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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